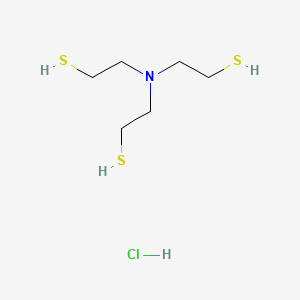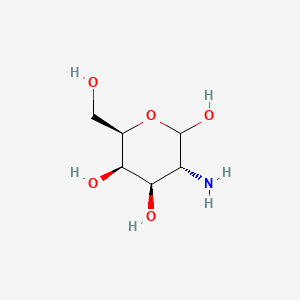
D-Galactosamine
Descripción general
Descripción
D-Galactosamine is a pyranose amino sugar with hepatotoxic traits . It acts as an RNA synthesis inhibitor in hepatocytes and promotes adherence of polymorphonuclear leukocytes to endothelial cells, increasing superoxide production . It is a specific hepatotoxic agent metabolized particularly in hepatocytes .
Synthesis Analysis
D-Galactosamine is synthesized from the snail Biomphalaria glabrata . It is also synthesized from 1,6-anhydroglucosamine . The reactions involve the addition of nitrosyl chloride to the acetylated glycal .Molecular Structure Analysis
The molecular formula of D-Galactosamine is C6H13NO5 . It has an average mass of 179.171 Da and a monoisotopic mass of 179.079376 Da .Chemical Reactions Analysis
In the Leloir pathway, D-Galactosamine is metabolized into galactosamine-1-phosphate (by galactokinase) and UDP-galactosamine (by UDP-galactose uridyltransferase) .Physical And Chemical Properties Analysis
D-Galactosamine has a density of 1.6±0.1 g/cm3 . Its boiling point is 449.9±45.0 °C at 760 mmHg . The molar refractivity is 39.2±0.3 cm3 .Aplicaciones Científicas De Investigación
Hepatotoxicity and Liver Damage Models
D-Galactosamine is widely used in scientific research as a model to study hepatotoxic effects and liver damage. It is particularly significant in creating experimental conditions in animals that closely resemble human viral hepatitis, both morphologically and functionally. This application is crucial for understanding liver diseases and testing potential treatments.
- Modeling Viral Hepatitis : D-Galactosamine-induced liver damage in rats is recognized to closely mimic viral hepatitis in humans, offering a valuable model for studying the disease and potential therapies (Cynthia Shankari & K Prabhu, 2022).
- Studying Hepatocyte-specific Effects : D-Galactosamine serves as a hepatocyte-specific inhibitor of RNA synthesis, used to sensitize animals to the lethal effects of bacterial endotoxins and tumor necrosis factor-alpha (J. Alcorn, J. Fierer, M. Chojkier, 1992).
Investigating Protective Agents and Antioxidants
Research involving D-Galactosamine also includes studying the protective effects of various compounds against its induced toxicity, thus aiding in the discovery of potential therapeutic agents.
- Antioxidant Activity : Studies demonstrate how certain compounds, like Ajaswagandhadhi Lehyam and ellagic acid, can mitigate the oxidative stress and liver/kidney damage induced by D-Galactosamine (Cynthia Shankari & K Prabhu, 2022); (Adnan Ayhancı et al., 2016).
- Protective Role of Proteins and Antioxidants : Certain proteins and combinations of antioxidants have shown protective effects against D-Galactosamine-induced liver injury (Prasenjit Manna et al., 2007); (T. Catal, Ş. Bolkent, 2008).
Insights into Cellular Mechanisms
D-Galactosamine is instrumental in elucidating cellular mechanisms, particularly in liver cells, enhancing our understanding of cell death processes and the role of various intracellular factors.
- Cell Death Mechanisms : Research using D-Galactosamine has helped in identifying how oxidative and nitrosative stress contributes to cell death in hepatocytes (A. Rodríguez-Ariza et al., 2005).
- Influence on Hepatic Marker Enzymes : Studies show how D-Galactosamine affects hepatic marker enzymes and tissue antioxidant status, providing insights into liver function and potential intervention points (G. Pushpavalli et al., 2008).
Safety And Hazards
Direcciones Futuras
N-acetyl galactosamine (GalNAc) technology, which is used for the delivery of oligonucleotide therapeutics to the liver, is a promising future direction . More randomized preclinical and clinical trials are required with optimal safe doses of drugs and/or phytochemicals alone or in combination for efficient clinical practice .
Propiedades
IUPAC Name |
(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWZFWKMSRAUBD-GASJEMHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043871 | |
| Record name | Galactosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Galactosamine | |
CAS RN |
90-76-6, 7535-00-4 | |
| Record name | Galactopyranose, 2-amino-2-deoxy-, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galactosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3058464.png)
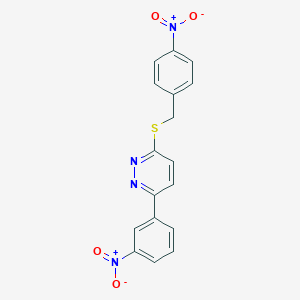
![2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3058466.png)


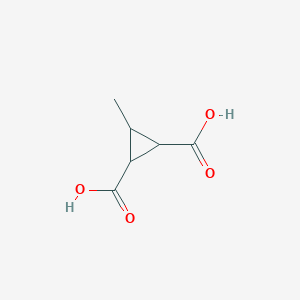
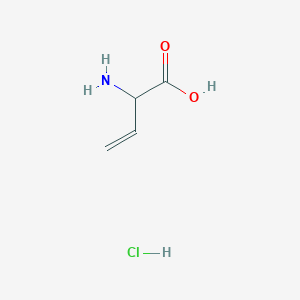

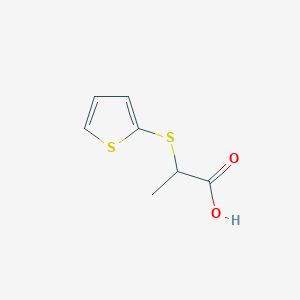

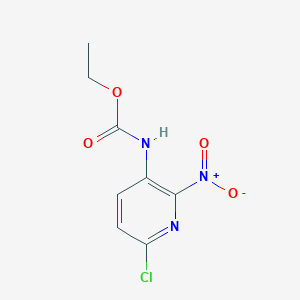

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B3058483.png)
